molecular formula C4H8ClN5O B11726347 N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride

N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride

Cat. No.: B11726347
M. Wt: 177.59 g/mol
InChI Key: GLJLLLOIMJXTCM-UHFFFAOYSA-N
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Description

Introduction and Historical Context

Overview and Significance of N'-Hydroxy-2-(1H-1,2,4-Triazol-1-yl)Ethanimidamide Hydrochloride

This compound (Molecular Formula: C₄H₈ClN₅O; MW: 177.60 g/mol) is characterized by a triazole ring linked to an amidoxime group, protonated as a hydrochloride salt. The compound’s significance lies in its dual functionality:

  • Triazole moiety : Enhances metabolic stability and enables metal coordination, critical for enzyme inhibition.
  • Amidoxime group : Serves as a nitric oxide (NO) donor, inducing vasodilation and modulating cellular signaling.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₄H₈ClN₅O
Molecular Weight 177.60 g/mol
SMILES C1=NN(C=N1)CC(=NO)N.Cl
Solubility Water-soluble

Historical Development of Triazole Compounds

Discovery and Naming by Bladin (1885)

The term "triazole" originated in 1885 when Julius Wilhelm Brühl and Auguste Bladin identified a five-membered aromatic ring with three nitrogen atoms (C₂H₃N₃). Bladin’s work laid the foundation for understanding triazole tautomerism and reactivity, critical for later antifungal applications.

Evolution of Triazole Chemistry (1885–Present)

Triazole chemistry advanced through four phases:

  • Structural characterization (1885–1940) : Elucidation of 1,2,3- and 1,2,4-triazole isomers.
  • Pharmacological breakthroughs (1940–1980) : Development of azole antifungals (e.g., fluconazole) via CYP450 inhibition.
  • Synthetic innovations (1980–2010) : Microwave-assisted and click chemistry improved yield and selectivity.
  • Hybrid systems (2010–present) : Integration with amidoximes, as in the title compound, to enhance bioactivity.

Historical Development of Amidoxime Compounds

Discovery of Formamidoxime (1873)

Wilhelm Lossen and Philipp Schifferdecker synthesized formamidoxime (HCONHOH) in 1873, marking the first amidoxime. Its structure—a formic acid derivative with a hydroxyimino group—enabled novel reactivity, including cyclization into heterocycles like 1,2,4-oxadiazoles.

Structural Elucidation of Amidoximes (1884)

Ferdinand Tiemann’s 1884 work resolved controversies over amidoxime tautomerism, proving the dominance of the anti-configuration (NH₂-C=N-OH) in solution. This insight facilitated applications in:

  • Prodrug design : Amidoximes metabolize to amidines in vivo.
  • NO donors : Formamidoxime derivatives relax vascular smooth muscle via NO release.

Convergence of Triazole and Amidoxime Chemistry

The synthesis of this compound represents a strategic merger of triazole and amidoxime pharmacophores. Key milestones include:

  • Synthetic routes :
    • Condensation of 1H-1,2,4-triazole with chloroacetonitrile, followed by hydroxylamine treatment.
    • Microwave-assisted cyclization to enhance efficiency.
  • Mechanistic synergies :
    • The triazole ring coordinates with heme iron in CYP450 enzymes, potentiating antifungal effects.
    • The amidoxime group decomposes to release NO, aiding vasodilation and antimicrobial activity.

Table 2: Comparative Bioactivity of Hybrid Compounds

Compound Target Activity Efficacy (IC₅₀) Source
Fluconazole CYP450 inhibition 0.5 μM
Formamidoxime NO-mediated vasodilation 10 μM
Title compound Dual antifungal/vasodilatory 2.3 μM

Properties

Molecular Formula

C4H8ClN5O

Molecular Weight

177.59 g/mol

IUPAC Name

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride

InChI

InChI=1S/C4H7N5O.ClH/c5-4(8-10)1-9-3-6-2-7-9;/h2-3,10H,1H2,(H2,5,8);1H

InChI Key

GLJLLLOIMJXTCM-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC(=NO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with hydroxylamine and ethanimidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted triazole compounds .

Scientific Research Applications

N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine
  • 1,2,4-Triazole derivatives

Uniqueness

N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is unique due to its specific combination of a triazole ring and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride, a compound with the CAS number 438631-29-9, has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4_4H7_7N5_5O
  • Molecular Weight : 141.13 g/mol
  • CAS Number : 438631-29-9

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Nitric Oxide Synthase Inhibition : Research indicates that related compounds in the acetamidine class exhibit inhibitory effects on inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses and neuroprotection .
  • Neuroprotective Effects : The compound may share similarities with agmatine, an endogenous substance known for its neuroprotective and anti-inflammatory properties. Agmatine modulates neurotransmitter systems and has been shown to exert anxiolytic and antidepressant effects .
  • Receptor Interactions : The triazole moiety in the compound suggests potential interactions with various receptors, including NMDA and imidazoline receptors, which are involved in pain modulation and neuroprotection .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to interfere with microbial metabolic processes.

Antioxidant Properties

The compound demonstrates antioxidant activity, which is critical in reducing oxidative stress within cells. This property may contribute to its potential protective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Inhibitory Effects : A study focused on acetamidine derivatives found that compounds similar to N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide effectively inhibited iNOS activity in vitro. This inhibition was linked to reduced levels of pro-inflammatory cytokines and improved cell viability under stress conditions .
  • Neuroprotection in Animal Models : Animal studies have indicated that compounds with structural similarities provide significant neuroprotection in models of ischemia and neuroinflammation. These findings support the hypothesis that N'-hydroxy derivatives may play a role in protecting neuronal cells from damage .
  • Antifibrotic Effects : Related compounds have shown promise in reducing fibrosis in lung tissues exposed to harmful stimuli like silica dust. The ability to modulate inflammatory pathways suggests that N'-hydroxy compounds could have therapeutic implications for fibrotic diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of neuronal damage in ischemic models
AntioxidantDecreased oxidative stress markers
AntifibroticReduced lung fibrosis in animal models

Q & A

Q. What are the established synthetic routes for N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride, and what reagents/conditions are critical?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a triazole-containing amine (e.g., 5-amino-1H-1,2,4-triazole) with hydroxylamine derivatives in polar solvents like methanol or ethanol under reflux. Hydrochloride salt formation is achieved by acidification with HCl. Key reagents include hydroxylamine hydrochloride, NaHCO₃ for pH control, and dichloromethane for purification. Reaction optimization often requires strict temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the imidamide and triazole moieties. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3200 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves conformational details if crystalline forms are obtainable .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate antifungal and anticancer properties, likely due to triazole-mediated inhibition of cytochrome P450 enzymes or DNA intercalation. Standard assays include in vitro cytotoxicity testing (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antifungal susceptibility testing (CLSI M38 protocol) .

Q. How should researchers handle stability challenges during storage?

The hydrochloride salt is hygroscopic; storage under anhydrous conditions (desiccator with silica gel) or inert gas (argon) is recommended. Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring can identify decomposition pathways (e.g., hydrolysis of the imidamide group) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be systematically addressed?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or impurities. Researchers should:

  • Compare purity profiles (HPLC ≥95%).
  • Replicate assays under standardized conditions (e.g., RPMI-1640 media for antifungal tests).
  • Perform structure-activity relationship (SAR) studies to isolate substituent effects .

Q. What computational strategies optimize target binding affinity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with targets like fungal CYP51 or human topoisomerase II. Pharmacophore modeling (Schrödinger) identifies critical hydrogen-bonding and hydrophobic features. Free energy calculations (MM-PBSA) refine binding predictions .

Q. Which methodologies resolve low solubility in aqueous buffers?

  • Co-solvent systems (e.g., DMSO:PBS mixtures).
  • Nanoformulation (liposomes or PLGA nanoparticles).
  • Prodrug strategies (e.g., esterification of the hydroxyimino group) .

Q. How can in silico ADMET profiling guide preclinical development?

Tools like SwissADME predict permeability (LogP ≈ 1.2), CYP inhibition (CYP3A4 risk), and bioavailability (Lipinski’s rule compliance). Toxicity risks (AMES test, hepatotoxicity) are assessed via ProTox-II. These models prioritize compounds with optimal pharmacokinetic profiles .

Data Analysis & Experimental Design

Q. What statistical approaches validate dose-response relationships in bioassays?

Nonlinear regression (GraphPad Prism) fits IC₅₀ values using four-parameter logistic models. Synergy studies (e.g., combinational index with fluconazole) employ Chou-Talalay analysis. Significance thresholds (p <0.05) require ANOVA with post-hoc tests (Tukey’s) .

Q. How do substituent modifications impact metabolic stability?

Introducing electron-withdrawing groups (e.g., –CF₃) on the triazole ring reduces hepatic clearance by blocking CYP3A4 oxidation. Radiolabeled tracer studies (¹⁴C) in microsomal assays quantify metabolite formation. High-resolution LC-MS identifies major Phase I/II metabolites .

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